molecular formula C9H5BrN4O B15134735 9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B15134735
M. Wt: 265.07 g/mol
InChI Key: QAOYOFOMWPOFAE-UHFFFAOYSA-N
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Description

9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound with a molecular formula of C9H5BrN4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with bromine and sodium azide, followed by cyclization with formic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 9-amino-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-chloro-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
  • 9-fluoro-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
  • 9-iodo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Uniqueness

Compared to its analogs, 9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile intermediate for the synthesis of diverse derivatives with potential biological activities .

Properties

Molecular Formula

C9H5BrN4O

Molecular Weight

265.07 g/mol

IUPAC Name

9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C9H5BrN4O/c10-5-1-2-7-6(3-5)8-11-4-12-14(8)9(15)13-7/h1-5H

InChI Key

QAOYOFOMWPOFAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N3C(=NC=N3)C2=CC1Br

Origin of Product

United States

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